1-(2'-FLUORO)ETHYL-4-(TERT-BUTYLOXYCARBONYL)PIPERAZIN-2-ONE
Overview
Description
1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluoroethyl substituent, and a ketone functional group on the piperazine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(2-fluoroethyl)piperazine, which is achieved by reacting piperazine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.
Protection of Piperazine: The resulting 4-(2-fluoroethyl)piperazine is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Oxidation: The protected piperazine is subjected to oxidation using an oxidizing agent such as pyridinium chlorochromate (PCC) to introduce the ketone functional group, resulting in the formation of 1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Substitution: Various substituted piperazine derivatives.
Reduction: 1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-hydroxypiperazine.
Deprotection: 4-(2-fluoroethyl)-3-oxopiperazine.
Scientific Research Applications
1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes or receptors to modulate their activity. The fluoroethyl group and ketone functional group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Tert-butoxycarbonyl-4-(2-fluoroethyl)piperazine: Lacks the ketone functional group.
1-Tert-butoxycarbonyl-4-(2-chloroethyl)-3-oxopiperazine: Contains a chloroethyl group instead of a fluoroethyl group.
1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-hydroxypiperazine: Contains a hydroxyl group instead of a ketone.
Uniqueness
1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine is unique due to the presence of both the fluoroethyl group and the ketone functional group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
194351-12-7 |
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Molecular Formula |
C11H19FN2O3 |
Molecular Weight |
246.28 g/mol |
IUPAC Name |
tert-butyl 4-(2-fluoroethyl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C11H19FN2O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h4-8H2,1-3H3 |
InChI Key |
AXGWTYMUIFRLSY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCF |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCF |
Synonyms |
1-(2'-FLUORO)ETHYL-4-(TERT-BUTYLOXYCARBONYL)PIPERAZIN-2-ONE |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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